2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Description
Properties
IUPAC Name |
2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-3-10-16(12-14(15)17)20(18,19)11-9-13-7-5-4-6-8-13/h4-9,11H,2-3,10,12H2,1H3,(H2,15,17)/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQJEFFLZIXORG-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)N)S(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CC(=O)N)S(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Functional Groups
2-[Butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide comprises three critical moieties:
- A butylsulfonamide group (–SO₂–N–C₄H₉)
- An (E)-2-phenylethenyl (styryl) substituent
- An acetamide terminus (–NH–CO–CH₃)
The stereochemistry of the styryl group (E-configuration) is essential for maintaining structural integrity and biological activity. The molecular formula is C₁₄H₂₀N₂O₃S , with a theoretical molecular weight of 296.39 g/mol .
Synthetic Strategies and Reaction Pathways
Sulfonamide Intermediate Synthesis
The core sulfonamide scaffold is synthesized via sulfonylation of a primary amine using a styryl-containing sulfonyl chloride.
Method A: Direct Sulfonylation
Styrenesulfonyl Chloride Preparation
Butylamine Sulfonylation
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by deprotonation to form the sulfonamide.
Acetamide Functionalization
The terminal acetamide group is introduced through acylation of the secondary amine in the sulfonamide intermediate.
Method B: Acylation with Acetyl Chloride
- Reaction Protocol
Side Reaction Mitigation :
Excess acetyl chloride may lead to over-acylation; controlled stoichiometry and low temperatures minimize byproducts.
Alternative Route: Reductive Amination
For substrates requiring stereochemical control, reductive amination offers a complementary pathway.
Method C: Palladium-Catalyzed Coupling
Synthesis of (E)-Styryl Sulfonamide
Acetamide Formation
- The intermediate is acetylated using acetic anhydride in methanol:
- Conditions : 25°C, 4 hours
- Yield : 88%
- The intermediate is acetylated using acetic anhydride in methanol:
Optimization and Scalability
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 7.52–7.48 (m, 2H, styryl Ar–H)
- δ 6.85 (d, J = 16.0 Hz, 1H, CH=CH–Ph)
- δ 3.21 (t, J = 7.2 Hz, 2H, –SO₂–NH–CH₂–)
- δ 2.01 (s, 3H, –CO–CH₃)
IR (KBr) :
- 3270 cm⁻¹ (N–H stretch)
- 1665 cm⁻¹ (C=O amide)
- 1320, 1145 cm⁻¹ (SO₂ asymmetric/symmetric stretch)
Challenges and Limitations
- Stereochemical Integrity : The E-configuration of the styryl group may isomerize under prolonged heating (>100°C).
- Byproduct Formation : Over-sulfonation or N-acetylation side products require careful chromatographic separation (silica gel, ethyl acetate/hexane).
Chemical Reactions Analysis
Types of Reactions
2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzymatic activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Acetamide Derivatives
Chemical Structure and Functional Group Comparison
Target Compound
- Butylsulfonamide: Enhances lipophilicity and may participate in hydrogen bonding. Acetamide backbone: Common scaffold for drug-like molecules.
Analogous Compounds:
N-[4-(Butylsulfamoyl)phenyl]-2-(phenylsulfonyl)acetamide Dual sulfonyl groups (phenylsulfonyl and butylsulfamoyl) increase acidity (pKa ~10.67) and density (1.329 g/cm³).
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Benzothiazole ring with trifluoromethyl and methoxy substituents enhances metabolic stability and electron-withdrawing effects.
- Targets kinases or receptors due to heterocyclic motifs.
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl group introduces basicity (pKa ~8.5), improving water solubility. Absence of sulfonamide reduces hydrogen-bonding capacity.
2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide Thiazolidinone ring and ethoxymethylene group suggest antidiabetic or anti-inflammatory activity (common in PPARγ agonists).
Physicochemical Properties
- Key observations: The target compound’s styryl group may lower density compared to bulkier sulfonyl analogs . Diethylaminoethyl substitution drastically improves solubility over sulfonamide derivatives.
Biological Activity
The compound 2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a sulfonamide derivative that has garnered attention in various scientific fields, particularly for its potential biological activities. This article reviews its biological activity, synthetic routes, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The structure of this compound includes a butyl group, a phenylethenyl moiety, and a sulfonylamino group. The synthesis typically involves several key steps:
- Formation of the Phenylethenyl Group : Synthesized via a Wittig reaction.
- Attachment of the Butyl Group : Achieved through a Grignard reaction.
- Formation of the Sulfonylamino Group : Involves reacting a sulfonyl chloride with an amine.
- Coupling Reactions : Final coupling under conditions using agents like EDCI .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor by binding to an enzyme's active site, thus blocking substrate access and inhibiting enzymatic activity .
Antioxidant Activity
Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain acetamide derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .
Anti-inflammatory Potential
Sulfonamide compounds are known for their anti-inflammatory effects. The mechanism often involves modulation of inflammatory mediators such as leukotrienes and prostaglandins, which play critical roles in inflammatory responses . The specific compound under discussion may similarly influence these pathways.
Study on Antioxidant Properties
A study evaluated the antioxidant activity of acetamide derivatives, finding that compounds structurally related to this compound showed promising results in reducing reactive oxygen species (ROS) in macrophage cell lines .
| Compound | LD50 (ppm) | % Scavenging Activity |
|---|---|---|
| 40006 | 3.0443 | 85% |
| 40007 | 10.6444 | 78% |
Study on Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of sulfonamide derivatives, revealing that these compounds significantly reduced nitric oxide (NO) production in LPS-stimulated macrophages. The addition of graded concentrations of the compounds led to a marked decrease in NO levels, indicating potential therapeutic applications in inflammatory diseases .
| Treatment Concentration (µM) | NO Production (µM) |
|---|---|
| Control | 25 |
| 0.1 | 20 |
| 1 | 15 |
| 10 | 5 |
Comparison with Similar Compounds
The unique structural features of this compound differentiate it from similar compounds such as:
- 2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
- 2-[butyl-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]acetamide
These variations may lead to differences in reactivity and biological activity, making this compound particularly valuable for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
